[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino acid derivative, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Amino Acid Derivative: The amino acid derivative, specifically the (S)-2-amino-propionyl group, is introduced through an amide bond formation reaction. This can be achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base.
Attachment of the Benzyl Ester Group: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
- [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid phenyl ester
- [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid methyl ester
Uniqueness
[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZFDXMQYFQOJ-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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